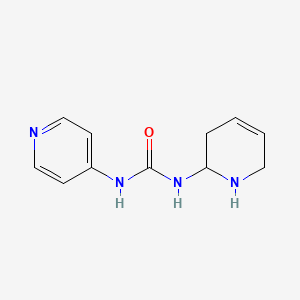
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is a synthetic organic compound that features a pyridine ring and a tetrahydropyridine ring connected by a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea typically involves the reaction of a pyridine derivative with a tetrahydropyridine derivative in the presence of a urea-forming reagent. Common reagents include isocyanates or carbamoyl chlorides. The reaction conditions often require a solvent such as dichloromethane or acetonitrile and may be catalyzed by a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative, while reduction could yield a piperidine derivative.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action for 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-4-yl)-3-(piperidin-2-yl)urea: Similar structure but with a fully saturated piperidine ring.
1-(Pyridin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with two pyridine rings.
Uniqueness
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is unique due to the presence of both a pyridine and a tetrahydropyridine ring, which may confer distinct chemical and biological properties compared to its fully saturated or fully aromatic analogs.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
1-pyridin-4-yl-3-(1,2,3,6-tetrahydropyridin-2-yl)urea |
InChI |
InChI=1S/C11H14N4O/c16-11(14-9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-2,4-5,7-8,10,13H,3,6H2,(H2,12,14,15,16) |
Clave InChI |
QRTWUGDVZHDWMO-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCNC1NC(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


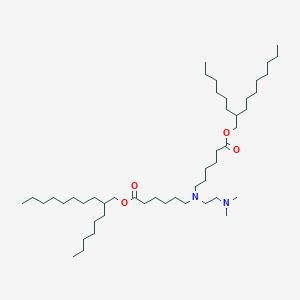
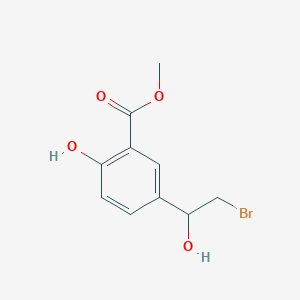
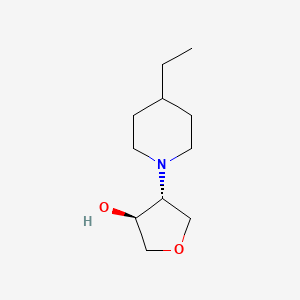
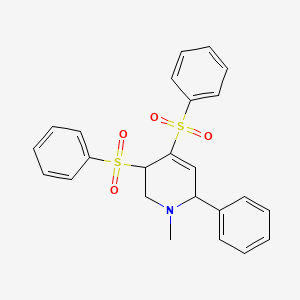
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
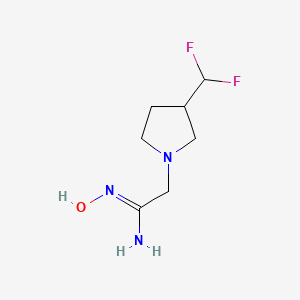
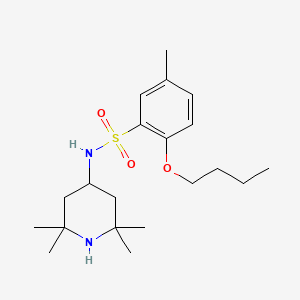
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)
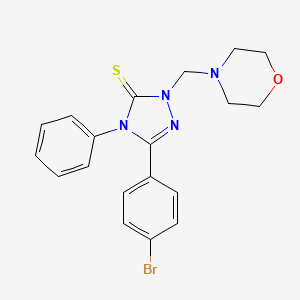
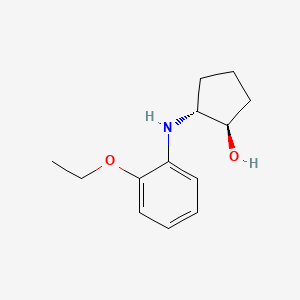

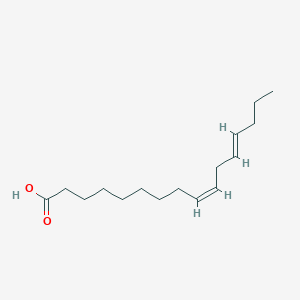
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
